(2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-(trifluoromethoxy)phenyl)formamide
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Description
(2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-(trifluoromethoxy)phenyl)formamide is a useful research compound. Its molecular formula is C26H21F3N2O3 and its molecular weight is 466.46. The purity is usually 95%.
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Scientific Research Applications
1. Structural Analysis and Hydrogen Bonding
Research by Kubicki, Bassyouni, and Codding (2000) on anticonvulsant enaminones, including related chemical structures, emphasizes the importance of hydrogen bonding and molecular conformation. These aspects are crucial for understanding the chemical behavior of similar compounds, such as (2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-(trifluoromethoxy)phenyl)formamide (Kubicki, Bassyouni, & Codding, 2000).
2. Synthesis and Chemical Characterization
Ganesh, Saha, Kucharczyk, and Sáha (2016) demonstrate the synthesis of a similar compound using multicomponent Ugi reaction. This methodology could be relevant for synthesizing and characterizing compounds like this compound (Ganesh, Saha, Kucharczyk, & Sáha, 2016).
3. Coordination and Reactivity in Organometallic Chemistry
Facchin, Michelin, Mozzon, and Tassan (2002) explore the coordination and reactivity of isocyanides, which could offer insights into similar reactions involving this compound (Facchin, Michelin, Mozzon, & Tassan, 2002).
4. Novel Synthesis Pathways
Research by Ashry, Awad, and Bdeewy (2019) on the synthesis of functionalized enaminones may offer novel pathways for synthesizing and manipulating compounds similar to this compound (Ashry, Awad, & Bdeewy, 2019).
5. Molecular Structure and Bonding Analysis
Ghosh, Jennissen, Zheng, and Uckun (2000) discuss the molecular structures and hydrogen-bonding networks in related compounds. This information is essential for understanding the chemical properties of this compound (Ghosh, Jennissen, Zheng, & Uckun, 2000).
Properties
IUPAC Name |
2-hydroxy-4-phenyl-6-phenylimino-N-[4-(trifluoromethoxy)phenyl]cyclohexene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N2O3/c27-26(28,29)34-21-13-11-20(12-14-21)31-25(33)24-22(30-19-9-5-2-6-10-19)15-18(16-23(24)32)17-7-3-1-4-8-17/h1-14,18,32H,15-16H2,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCUXDNLFMJVOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=NC2=CC=CC=C2)C(=C1O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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